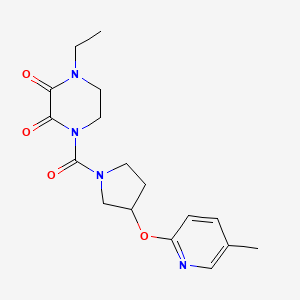

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s purity .

Analyse Des Réactions Chimiques

Core Piperazine-2,3-dione Formation

The piperazine-2,3-dione scaffold can be synthesized via:

-

Ugi four-component reaction (U-4CR) : Combines a primary amine, ketone, carboxylic acid, and isocyanide to form the cyclic structure .

-

Post-condensation transformations : Subsequent functionalization steps (e.g., alkylation, acylation) to introduce substituents .

Pyrrolidine-1-carbonyl Substitution

The pyrrolidine carbonyl group may be introduced through:

-

Amide bond formation : Coupling agents like HBTU or EDC/NHS for condensation reactions .

-

Palladium-catalyzed coupling : For aryl ether bonds (e.g., Buchwald–Hartwig coupling) .

5-Methylpyridin-2-yl Ether Moiety

The ether linkage is likely formed via:

-

Williamson ether synthesis : Alkylation of a phenolic oxygen with a halide or tosylate .

-

Palladium-mediated cross-coupling : For direct aryl ether formation .

Alkylation and Acylation

Piperazine derivatives commonly undergo:

Ring-Opening Reactions

The piperazine-2,3-dione ring can undergo hydrolysis under:

Oxidative and Reductive Transformations

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | LiAlH₄, sodium borohydride | Reduction of carbonyl groups to alcohols |

| Oxidation | KMnO₄, H₂O₂ | Oxidation of alcohols to ketones |

Mechanistic Insights

The reactivity of the compound is influenced by:

-

Electron-deficient carbonyl groups : Facilitate nucleophilic attacks (e.g., hydrolysis, alkylation) .

-

Pyrrolidine ring flexibility : Enables conformational adaptation during reactions.

-

Pyridine ether moiety : Stabilizes intermediates via resonance and inductive effects .

Analytical and Characterization Data

Challenges and Considerations

Applications De Recherche Scientifique

Anticancer Potential

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer activities. The structure of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione suggests potential for cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal carcinoma) | 10.5 | |

| Compound B | MCF7 (breast cancer) | 15.0 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth, making it a candidate for further development in cancer therapy.

Antibacterial Activity

The compound's structural features may also confer antibacterial properties. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrrolidine derivatives exhibit zones of inhibition comparable to standard antibiotics like ciprofloxacin.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions under basic conditions.

- Attachment of the Pyridine Rings : Introduced via nucleophilic substitution reactions.

- Introduction of the Methyl Group : Utilizes methylating agents to modify the pyridine moiety.

Pharmacological Studies

Research has focused on optimizing the pharmacological properties of similar compounds through structural modifications. For example, studies have demonstrated that variations in substituents on the pyridine ring can significantly affect binding affinities to receptors such as dopamine receptors (D3R) .

Multicomponent Reactions

Recent reviews have highlighted advancements in multicomponent synthesis methods for biologically active molecules containing similar structural motifs . These methods allow for efficient synthesis while maintaining high yields and purity.

Mécanisme D'action

The mechanism of action of 1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

- 4-chloro-2-((5-methylpyridin-2-yl)oxy)pyrrolidine

Uniqueness

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

1-Ethyl-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex compound belonging to the class of piperazine derivatives, which are widely studied for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H24N4O3, indicating it comprises:

- Carbon (C): 18

- Hydrogen (H): 24

- Nitrogen (N): 4

- Oxygen (O): 3

This structure includes a piperazine ring, a pyrrolidine moiety, and a pyridine derivative, which contribute to its chemical reactivity and biological interactions. The presence of functional groups such as carbonyls and ether linkages enhances its potential for nucleophilic substitutions and electrophilic aromatic reactions.

Antimicrobial Activity

Research indicates that piperazine derivatives often exhibit significant antimicrobial properties . For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. The incorporation of pyridine and pyrrolidine structures is believed to enhance bioactivity by improving interactions with biological targets such as enzymes and receptors.

Anticancer Potential

The anticancer activity of this compound has been a focal point in recent studies. It has been suggested that the unique structural features allow for effective inhibition of specific cancer pathways. For example, studies on related piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, outperforming traditional chemotherapeutic agents like bleomycin in certain models .

Table 1 summarizes some key findings regarding the anticancer activity of piperazine derivatives:

Neuroprotective Effects

Additionally, some studies suggest that compounds similar to this compound may exhibit neuroprotective effects. For instance, they can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy. The ability to modulate cholinergic signaling pathways positions these compounds as potential therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

- Anticancer Activity in Hypopharyngeal Tumor Cells : A study demonstrated that a piperazine derivative showed enhanced cytotoxicity and apoptosis induction compared to standard treatments in FaDu hypopharyngeal tumor cells .

- Inhibition of Enzymatic Activity : Research indicated that certain derivatives effectively inhibited enzymes involved in cancer progression, highlighting their potential role in targeted cancer therapies .

- Neuroprotective Properties : Investigations into dual inhibitors targeting both AChE and BuChE revealed promising results in terms of neuroprotection and cognitive enhancement, suggesting possible applications in Alzheimer's disease treatment .

Propriétés

IUPAC Name |

1-ethyl-4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-3-19-8-9-21(16(23)15(19)22)17(24)20-7-6-13(11-20)25-14-5-4-12(2)10-18-14/h4-5,10,13H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMXNCRYKQNEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.